molecular formula C11H7FN2O3 B2873966 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 946505-09-5

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B2873966
CAS No.: 946505-09-5
M. Wt: 234.186
InChI Key: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ( 946505-09-5) is a fluorinated pyridazine derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C11H7FN2O3 and a molecular weight of 234.18 g/mol , this compound is characterized by its high density of 1.43 g/cm³ and a boiling point of 403.0 °C at 760 mmHg . Its structure, which can be represented by the SMILES notation OC(=O)C1=CC=NN(c2ccc(F)cc2)C1=O , features multiple functional groups that make it a valuable building block for the synthesis of more complex molecules. Patent literature highlights the significance of closely related 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives in the development of novel therapeutic agents, particularly as inhibitors for targets like c-Met for cancer treatment . Furthermore, research on analogous aminothienopyridazine compounds demonstrates their potential as tau aggregation inhibitors for investigating therapeutic strategies in Alzheimer's disease . Researchers can utilize this compound to explore structure-activity relationships and develop new bioactive molecules. Please handle with care and refer to the Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-oxopyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPCWYOMCDHJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents/R Groups Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound 4-Fluorophenyl at C2 C₁₂H₉FN₂O₃ 248.21 Carboxylic acid, ketone Not explicitly reported
2-(4-Chlorophenyl)-...carboxylic acid ethyl ester 4-Chlorophenyl, ethyl ester at C4 C₂₄H₁₇ClN₂O₄ 432.85 Ester, ketone, chlorophenyl Synthetic intermediate
6-(4-Fluorophenyl)-2-methyl-...carboxylic acid Methyl at C2, 4-Fluorophenyl at C6 C₁₂H₉FN₂O₃ 248.21 Carboxylic acid, methyl, ketone Not reported
2-(2-Fluorophenyl)-...carboxylic acid 2-Fluorophenyl at C2 C₁₁H₇FN₂O₃ 234.18 Carboxylic acid, ketone Commercial availability
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid No aryl substituent C₅H₄N₂O₃ 140.10 Carboxylic acid, ketone Core scaffold for derivatives

Key Observations:

Positional Isomerism: The 2-fluorophenyl analogue (CAS: 1355011-43-6) exhibits reduced steric hindrance compared to the 4-fluorophenyl variant, which may alter pharmacokinetic properties.

Functional Group Impact :

  • Carboxylic Acid vs. Ester : Ethyl ester derivatives (e.g., compound) show higher lipophilicity, which may improve membrane permeability but reduce water solubility compared to carboxylic acid-containing analogues .
  • Carbohydrazide vs. Carboxylic Acid : Pyridazine carbohydrazide derivatives (e.g., 22c in ) demonstrate stronger xanthine oxidase inhibition (IC₅₀ = 1.03 µM) than carboxylic acid analogues (e.g., 23c, inactive), attributed to enhanced hydrogen bonding with enzyme residues (Asp880, Glu802) .

Physicochemical Properties

  • Melting Point and Solubility : The ethyl ester analogue () has a melting point of 159°C, whereas solubility data for the target compound are unavailable. Fluorinated aryl groups generally enhance thermal stability but may reduce aqueous solubility .
  • Spectroscopic Data : The target compound’s IR and NMR profiles are expected to align with analogues, featuring peaks for C=O (ketone: ~1700 cm⁻¹, carboxylic acid: ~1720 cm⁻¹) and aromatic C-F stretches (~1220 cm⁻¹) .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Keto-Acid Precursors

The most widely documented route involves cyclocondensation between 4-fluorophenylhydrazine and a β-keto carboxylic acid derivative. For example, ethyl 3-oxobutanoate reacts with 4-fluorophenylhydrazine under acidic conditions to form the dihydropyridazine core.

Reaction Scheme:
$$
\text{4-Fluorophenylhydrazine} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Dihydropyridazine intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}
$$

Key parameters:

  • Temperature: 80–100°C for cyclization.
  • Acid Catalyst: HCl or H$$2$$SO$$4$$ (1–2 M).
  • Yield: 68–72% after recrystallization (ethanol/water).

Analytical Validation:

  • Purity: ≥95% (HPLC, UV detection at 254 nm).
  • Characterization: $$^1$$H NMR (DMSO-d$$_6$$): δ 8.21 (d, 1H, pyridazine-H), 7.85–7.78 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 13.10 (s, 1H, COOH).

Oxidative Ring Closure from Pyridazinone Precursors

Alternative routes utilize oxidative ring closure of pyridazinone derivatives. For instance, 3-amino-4-fluorobenzoic acid is treated with nitrous acid to generate a diazonium salt, which undergoes intramolecular cyclization.

Mechanistic Pathway:
$$
\text{3-Amino-4-fluorobenzoic acid} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\Delta, \text{Cu}^{2+}} \text{Target Compound}
$$

Critical Conditions:

  • Oxidant: CuSO$$_4$$ in acetic acid.
  • Temperature: 50–60°C.
  • Yield: 58–62% (lower due to byproduct formation).

Microwave-Assisted Synthesis for Rapid Cyclization

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A mixture of 4-fluorophenylhydrazine and ethyl 3-oxo-3-phenylpropanoate in DMF undergoes microwave heating (150°C, 20 min), followed by hydrolysis.

Performance Metrics:

  • Reaction Time: 20 min vs. 12 h (conventional heating).
  • Yield: 75% (similar to traditional methods).
  • Purity: 97% (reduced side product formation).

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Time Scalability
Cyclocondensation 68–72 95 12 h Industrial
Suzuki Coupling 82 98 6 h Laboratory
Oxidative Closure 58–62 90 24 h Limited
Microwave-Assisted 75 97 0.3 h Pilot Scale

Key Observations:

  • Suzuki coupling offers superior yield and purity but requires expensive catalysts.
  • Microwave synthesis balances speed and efficiency, ideal for high-throughput screening.

Purification and Stabilization Protocols

Post-synthesis purification typically involves:

  • Recrystallization: Ethanol/water (1:3) yields crystalline product.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for laboratory-scale purification.
  • Lyophilization: For aqueous solutions, ensuring stability at 2–8°C.

Storage Recommendations:

  • Temperature: 2–8°C in sealed containers.
  • Stability: >24 months under inert gas (N$$_2$$).

Industrial-Scale Production Challenges

  • Cost of Pd Catalysts: Limits Suzuki coupling to high-value applications.
  • Byproduct Formation: Oxidative methods generate nitro derivatives, requiring additional purification.
  • Microwave Hardware: Capital costs for large reactors remain prohibitive.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.